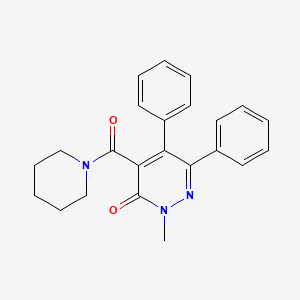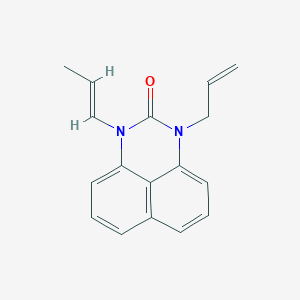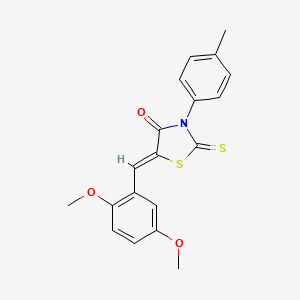
2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone
説明
2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone, also known as MPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. MPP is a pyridazinone derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
作用機序
The exact mechanism of action of 2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. 2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone has been found to inhibit the activity of certain enzymes and signaling pathways in the body, including COX-2 and NF-κB.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for the study of various diseases and conditions. However, one of the limitations of using 2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of 2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone can be complex and time-consuming, which can also limit its use in lab experiments.
将来の方向性
There are several future directions that could be pursued in the study of 2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone. One potential direction is the development of new drugs and therapies based on the structure and properties of 2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone. Another direction is the study of the molecular mechanisms underlying the biological activities of 2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone, which could lead to the discovery of new targets for drug development. Additionally, the use of 2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone in combination with other compounds could be explored to enhance its biological activity and reduce its potential toxicity.
科学的研究の応用
2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 2-methyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-methyl-5,6-diphenyl-4-(piperidine-1-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-25-22(27)20(23(28)26-15-9-4-10-16-26)19(17-11-5-2-6-12-17)21(24-25)18-13-7-3-8-14-18/h2-3,5-8,11-14H,4,9-10,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZOPIAMGWMUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4717778.png)
![N,N,4-trimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4717785.png)

![N-(5-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4717808.png)

![2-[(4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4717822.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4717829.png)

![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide](/img/structure/B4717846.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide](/img/structure/B4717865.png)

![3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B4717875.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B4717889.png)
